Technical Whitepaper: Physicochemical Profiling, Synthesis, and Application of 3-(4-Methylpentyl)pyrrolidine (CAS 1220021-17-9)
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Application of 3-(4-Methylpentyl)pyrrolidine (CAS 1220021-17-9)
Executive Summary
In the landscape of modern drug discovery, aliphatic heterocycles serve as foundational scaffolds for modulating pharmacokinetic and pharmacodynamic profiles. 3-(4-Methylpentyl)pyrrolidine (CAS 1220021-17-9) [1][2] is a highly versatile secondary amine characterized by its saturated pyrrolidine core and a lipophilic isohexyl (4-methylpentyl) appendage.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we dissect the causality behind its physicochemical properties, provide a self-validating synthetic methodology, and explore its strategic utility in central nervous system (CNS) drug design. This whitepaper is engineered for researchers who require authoritative, actionable insights into incorporating this building block into advanced medicinal chemistry workflows.
Structural and Physicochemical Profiling
The architectural design of 3-(4-methylpentyl)pyrrolidine[3] merges the basicity of a secondary amine with the high lipophilicity of a branched alkyl chain. This specific combination fundamentally dictates its behavior in both synthetic environments and biological systems.
The pyrrolidine nitrogen possesses a lone pair that readily accepts a proton, resulting in a highly basic pKa. The addition of the 4-methylpentyl group at the C3 position introduces significant steric bulk and hydrophobic surface area, which dramatically shifts the partition coefficient (LogP) upward compared to the parent . This makes it an ideal candidate for optimizing passive diffusion across lipid bilayers.
Table 1: Physicochemical Data Summary
Note: Quantitative data is synthesized from predictive models based on standard aliphatic amine behavior.
| Parameter | Value | Causality / Relevance in Drug Design |
| CAS Registry Number | 1220021-17-9 | Unique chemical identifier[1]. |
| Molecular Formula | C10H21N | Represents a saturated, aliphatic secondary amine. |
| Molecular Weight | 155.28 g/mol | Highly favorable for fragment-based lead optimization, adhering strictly to . |
| LogP (Predicted) | ~2.8 - 3.1 | The branched alkyl chain drives high lipophilicity, which is critical for passive membrane permeability. |
| pKa (Conjugate Acid) | ~11.2 | Ensures >99% protonation at physiological pH (7.4), forming a stable cation capable of ionic interactions with target receptors. |
| H-Bond Donors/Acceptors | 1 / 1 | Minimizes the desolvation penalty required for the molecule to transit through lipophilic barriers. |
Synthetic Methodologies: A Self-Validating Workflow
To synthesize 3-(4-methylpentyl)pyrrolidine with high fidelity, we employ a three-step sequence: Wittig olefination, catalytic hydrogenation, and acidic deprotection.
In process chemistry, it is not enough to simply execute steps; every protocol must act as a self-validating system . This means integrating in-line analytical checks to confirm mechanistic success before advancing to the next stage, thereby preventing the amplification of errors.
Synthetic Pathway Visualization
Caption: Self-validating synthetic workflow for 3-(4-methylpentyl)pyrrolidine.
Step-by-Step Experimental Protocol
Protocol 1: Wittig Olefination
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Objective: Construct the carbon skeleton by attaching the isohexyl chain to the pyrrolidine core.
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Causality: The ylide, generated in situ from (3-methylbutyl)triphenylphosphonium bromide using a strong, non-nucleophilic base (KHMDS), attacks the electrophilic carbonyl of N-Boc-3-pyrrolidinone. The reaction proceeds via an oxaphosphetane intermediate, which irreversibly collapses to yield the alkene, as governed by the principles outlined in.
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Self-Validation: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS). The complete disappearance of the starting material peak (m/z 185) and the emergence of the alkene product peak validate successful C-C bond formation. Do not quench the reaction until starting material consumption is >95%.
Protocol 2: Catalytic Hydrogenation
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Objective: Reduce the exocyclic double bond to yield the saturated alkane.
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Causality: Palladium on carbon (10% Pd/C) provides a surface for the adsorption of both hydrogen gas and the alkene, facilitating the syn-addition of hydrogen across the pi-bond.
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Self-Validation: Track hydrogen uptake using a volumetric mass flow meter. The cessation of hydrogen consumption indicates the reaction has reached its thermodynamic endpoint. Confirm completion via 1H-NMR by verifying the total disappearance of olefinic protons in the δ 5.2–5.5 ppm region.
Protocol 3: Acidic Deprotection
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Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to liberate the free secondary amine.
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Causality: Trifluoroacetic acid (TFA) in dichloromethane protonates the carbamate oxygen. This triggers the elimination of isobutylene and the decarboxylation of the resulting carbamic acid, yielding the target amine as a TFA salt.
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Self-Validation: Following basic aqueous workup (to neutralize the TFA salt), perform a ninhydrin stain on a Thin Layer Chromatography (TLC) plate. The immediate appearance of a deep purple spot confirms the presence of the free secondary amine. Final purity must be validated via Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure >98% homogeneity.
Pharmacological and Medicinal Chemistry Applications
In medicinal chemistry, the spatial arrangement of lipophilic and polar domains dictates a molecule's pharmacokinetic destiny. The 3-(4-methylpentyl)pyrrolidine scaffold is particularly valuable for designing neurotherapeutics.
The blood-brain barrier (BBB) tightly regulates CNS entry, heavily favoring molecules with specific lipophilicity and basicity profiles. According to established , a LogP between 2.0 and 5.0, coupled with a basic amine (pKa > 8), provides the optimal balance for passive lipid diffusion and subsequent target engagement (e.g., at G-protein coupled receptors or ion channels).
CNS Penetration and Target Engagement Model
Caption: Pharmacokinetic pathway mapping BBB penetration and target engagement.
The branched nature of the 4-methylpentyl group also introduces steric hindrance, which can strategically slow down cytochrome P450 (CYP450)-mediated aliphatic oxidation in the liver, thereby extending the biological half-life of the parent drug compared to straight-chain analogs.
Conclusion
3-(4-Methylpentyl)pyrrolidine (CAS 1220021-17-9)[1][4] is far more than a simple catalog chemical; it is a rationally designed building block that bridges the gap between synthetic feasibility and pharmacokinetic optimization. By understanding the causality behind its high basicity and elevated lipophilicity, and by employing self-validating synthetic protocols, researchers can confidently integrate this scaffold into advanced drug discovery pipelines, particularly those targeting the central nervous system.
References
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PubChem Compound Summary for CID 9005, Pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
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Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. Advanced Drug Delivery Reviews (2001). Available at:[Link]
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March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. Wiley (2020). Available at:[Link]
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Medicinal chemical properties of successful central nervous system drugs. Pajouhesh, H., & Lenz, G. R. NeuroRx (2005). Available at:[Link]
